Methyl 2-O-methyl-3,4-O-(1-methylethylidene)-A-D-galactopyranoside
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Overview
Description
Methyl 2-O-methyl-3,4-O-(1-methylethylidene)-A-D-galactopyranoside is a synthetic organic compound belonging to the class of glycosides Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-O-methyl-3,4-O-(1-methylethylidene)-A-D-galactopyranoside typically involves the protection of hydroxyl groups in galactopyranoside followed by methylation and acetal formation. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate, and acetalization agents like acetone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-O-methyl-3,4-O-(1-methylethylidene)-A-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the methoxy or acetal groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-O-methyl-3,4-O-(1-methylethylidene)-A-D-galactopyranoside involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action would require experimental data on its binding affinities and effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-O-methyl-3,4-O-(1-methylethylidene)-A-D-glucopyranoside
- Methyl 2-O-methyl-3,4-O-(1-methylethylidene)-A-D-mannopyranoside
Comparison
Compared to similar compounds, Methyl 2-O-methyl-3,4-O-(1-methylethylidene)-A-D-galactopyranoside may exhibit unique properties due to differences in the stereochemistry of the sugar moiety. These differences can influence its reactivity, binding interactions, and overall biological activity.
Properties
Molecular Formula |
C11H20O6 |
---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
(6,7-dimethoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)methanol |
InChI |
InChI=1S/C11H20O6/c1-11(2)16-7-6(5-12)15-10(14-4)9(13-3)8(7)17-11/h6-10,12H,5H2,1-4H3 |
InChI Key |
RSBZJCMJEKADSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(OC(C(C2O1)OC)OC)CO)C |
Origin of Product |
United States |
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